molecular formula C8H17Cl B12967911 1-Chloro-6-methylheptane

1-Chloro-6-methylheptane

Cat. No.: B12967911
M. Wt: 148.67 g/mol
InChI Key: SFGBOBMTMFHZJH-UHFFFAOYSA-N
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Description

Chemical Characteristics 1-Chloro-6-methylheptane (CAS Registry Number: 2350-20-1) is an organic compound with the molecular formula C 8 H 17 Cl and a molecular weight of 148.67 g/mol . This chloroalkane is a versatile hydrophobic building block in synthetic chemistry, characterized by a linear heptane chain with a terminal chlorine atom and a methyl branch at the 6-position. Its structure, represented by the SMILES notation CC(C)CCCCCCl, makes it a valuable non-polar intermediate for various chemical transformations . Research Applications This compound primarily serves as a chemical synthesis intermediate in research settings. While specific biological activity data for this compound is limited in the available literature, structurally similar chloroalkanes have demonstrated utility as key intermediates in the development of agrochemicals . Researchers may employ it as an alkylating agent or as a precursor in coupling reactions to construct more complex molecular architectures. Its application is particularly relevant in medicinal chemistry for structure-activity relationship studies and in material science for modifying hydrocarbon chains. Handling and Safety this compound is intended for research and development purposes only. This product is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate personal protective equipment and conduct all procedures in a well-ventilated environment, preferably within a fume hood. For detailed safety information, please consult the specific Safety Data Sheet (SDS) available for this product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-6-methylheptane

InChI

InChI=1S/C8H17Cl/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3

InChI Key

SFGBOBMTMFHZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCl

Origin of Product

United States

Preparation Methods

Radical Halogenation of Heptane Derivatives

One classical approach to synthesize this compound is through radical halogenation of 6-methylheptane using chlorine gas under ultraviolet (UV) light. This method proceeds via a free radical mechanism:

  • Mechanism : UV light initiates homolytic cleavage of Cl2 to generate chlorine radicals.
  • Reaction : Chlorine radicals abstract hydrogen atoms from the alkane, forming alkyl radicals.
  • Substitution : Alkyl radicals react with Cl2 to form alkyl chlorides, including this compound.

This method is straightforward but often results in a mixture of chlorinated products due to multiple possible hydrogen abstraction sites, requiring careful control of reaction conditions to improve selectivity toward the 1-chloro isomer.

Industrial Chlorination of 6-Methylheptane

Industrial synthesis typically involves the chlorination of 6-methylheptane with chlorine gas under controlled conditions:

  • Catalysts : Catalysts or radical initiators may be used to enhance selectivity and yield.
  • Conditions : Temperature, chlorine concentration, and reaction time are optimized to favor substitution at the primary carbon (position 1).
  • Advantages : This method allows for scale-up and relatively high yields of the desired product.

Substitution Reactions Using Alkyl Precursors

Though less directly reported for this compound, related alkyl chlorides are often prepared by nucleophilic substitution reactions where a suitable leaving group (e.g., tosylate or bromide) on a methyl-branched heptane precursor is replaced by chloride ion under SN2 conditions. This method offers regioselectivity and stereochemical control but requires precursor synthesis.

Related Synthetic Routes via Methyl-Branched Alkyl Intermediates

Research on methyl-branched alkyl compounds, such as methyl-branched 1-alkenes, provides insight into synthetic strategies that could be adapted for this compound:

  • Coupling Reactions : Methyl-branched alkyl chains are constructed by coupling smaller fragments (e.g., bromides with methyl-branched units).
  • Halogenation : Terminal alkenes can be converted to alkyl chlorides by halogenation or hydrohalogenation.
  • Example : Synthesis of methyl-branched pheromone components involved coupling of bromides with methyl-branched units followed by oxidation or halogenation steps, demonstrating the feasibility of building complex methyl-branched alkyl chlorides.

Detailed Research Findings and Data

Preparation Method Key Features Advantages Limitations
Radical Halogenation UV light, chlorine gas, radical mechanism Simple, direct Low selectivity, mixture of products
Industrial Chlorination Controlled Cl2, catalysts, optimized conditions Scalable, higher selectivity Requires careful control, catalyst cost
Nucleophilic Substitution Precursor with leaving group, chloride ion Regioselective, stereocontrolled Requires precursor synthesis
Coupling + Halogenation Routes Fragment coupling, alkene halogenation Modular synthesis, adaptable Multi-step, complex synthesis

Notes on Reaction Conditions and Selectivity

  • Radical chlorination favors tertiary and secondary hydrogens; however, primary chlorides like this compound can be obtained by controlling chlorine concentration and reaction time.
  • Industrial processes often use catalysts or radical initiators to improve selectivity.
  • Solvent choice and temperature influence reaction pathways and product distribution.

Chemical Reactions Analysis

1-Chloro-6-methylheptane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-6-methylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-6-methylheptane in chemical reactions involves the interaction of the chlorine atom with various nucleophiles or bases. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions .

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

  • Structure : Straight-chain four-carbon chloroalkane.
  • Molecular Weight : 92.57 g/mol (vs. 148.67 g/mol for 1-Chloro-6-methylheptane).
  • Boiling Point : ~78°C (lower than this compound due to shorter chain).
  • Solubility : Higher water solubility (logP ~1.9) compared to this compound (logP 3.53) .
  • Reactivity : Primary chloride with minimal steric hindrance, making SN2 reactions highly favorable .

Longer-Chain and Straight-Chain Analogs

1-Chloroheptane (hypothetical comparison)

  • Structure : Straight-chain seven-carbon analog.
  • Boiling Point : Expected to exceed this compound due to reduced branching.
  • logP : Likely higher than 1-Chlorobutane but comparable to this compound.
  • Reactivity : Similar primary chloride reactivity but with increased van der Waals interactions due to chain length.

Branched Chloroalkanes

2-Chloro-2-methylpropane (tert-Butyl chloride, CAS 507-20-0)

  • Structure : Highly branched tertiary chloride.
  • Boiling Point : ~51°C (lower than this compound due to volatility from branching).
  • Reactivity : Tertiary chloride favoring SN1 mechanisms over SN2, contrasting with the primary chloride in this compound .

Aromatic Chlorides

1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)

  • Structure : Naphthalene derivative with two chlorine substituents.
  • Molecular Weight : 217.09 g/mol (higher due to aromaticity).
  • Properties : Elevated boiling point and logP (aromatic rings enhance hydrophobicity). Reactivity involves electrophilic aromatic substitution rather than aliphatic nucleophilic pathways .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Reactivity Profile
This compound C₈H₁₇Cl 148.67 ~160–170 (est.) 3.53 Primary chloride, SN2-prone
1-Chlorobutane C₄H₉Cl 92.57 ~78 ~1.9 Primary chloride, SN2-prone
2-Chloro-2-methylpropane C₄H₉Cl 92.57 ~51 ~2.0 Tertiary chloride, SN1-prone
1-Chloro-6-(chloromethyl)naphthalene C₁₁H₈Cl₂ 217.09 >250 (est.) >4.5 Aromatic substitution

Notes: Estimated boiling points and logP values for comparison compounds are based on structural trends and general organic chemistry principles. Data for this compound sourced from NIST and Joback/Crippen calculations .

Key Research Findings

  • Branching Effects : The methyl group at C6 in this compound reduces symmetry, lowering its melting point compared to straight-chain analogs .
  • Thermodynamic Stability : The compound’s Gibbs free energy of formation (ΔfG° = -104.07 kJ/mol ) suggests moderate stability, typical of aliphatic chlorides .
  • Synthetic Utility : As a primary chloride, it serves as an alkylating agent in organic synthesis, though its branched structure may necessitate polar aprotic solvents to enhance SN2 efficiency.

Biological Activity

1-Chloro-6-methylheptane is an organic compound classified as an alkyl halide, specifically a chlorinated hydrocarbon. Its structure consists of a chlorine atom attached to the first carbon of a heptane chain, with a methyl group on the sixth carbon. This compound has garnered interest in various fields, including organic synthesis, material science, and environmental studies. This article explores its biological activity, focusing on its chemical reactivity, potential applications, and relevant research findings.

This compound exhibits several chemical properties that influence its biological activity:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines. For example, reacting with sodium hydroxide yields 6-methylheptanol.
  • Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes, such as 6-methyl-1-heptene when treated with potassium tert-butoxide.
  • Oxidation : It can be oxidized to form alcohols or carboxylic acids under specific conditions .

The mechanism of action primarily involves the interaction of the chlorine atom with nucleophiles, leading to bond formation and the release of chloride ions. This electrophilic nature makes it a versatile intermediate in organic synthesis.

1. Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations that are essential in developing pharmaceuticals and other organic compounds.

2. Material Science

This compound is utilized in creating new materials, including polymers and surfactants. Its unique structure contributes to modifying material properties, making it valuable in industrial applications.

3. Environmental Impact

Research into the environmental behavior of this compound focuses on its persistence and potential for bioaccumulation. Studies indicate that chlorinated hydrocarbons can have detrimental effects on ecosystems due to their stability and resistance to degradation .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates. The compound's ability to undergo nucleophilic substitution facilitated the production of key active pharmaceutical ingredients (APIs), highlighting its importance in drug development .

Case Study 2: Environmental Toxicity Assessment

In a comprehensive air toxics study, researchers assessed the inhalation risks associated with exposure to various chlorinated compounds, including this compound. The findings indicated potential cancer and non-cancer risks from long-term exposure, emphasizing the need for regulatory measures concerning air quality .

Comparative Analysis

The biological activity and reactivity of this compound can be compared with similar compounds:

CompoundStructureReactivity Characteristics
1-Chloroheptane C7H15ClSimilar nucleophilic substitution reactions
1-Bromo-6-methylheptane C8H17BrHigher reactivity due to bromine's larger size
1-Chloro-2-methylheptane C8H17ClDifferent steric hindrance affecting reactivity

This table illustrates how slight structural variations can significantly influence chemical behavior and biological activity.

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